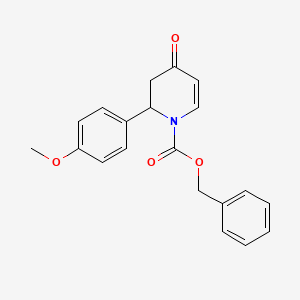

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC19945087

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO4 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | benzyl 2-(4-methoxyphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate |

| Standard InChI | InChI=1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |

| Standard InChI Key | KRFZLFYOIPYFRC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Its molecular formula is C<sub>20</sub>H<sub>19</sub>NO<sub>5</sub>, with a molecular weight of 353.37 g/mol. The structure comprises a partially saturated pyridine ring (1,2-dihydropyridine) with:

-

A benzyloxycarbonyl group (-O(CO)OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at position 1.

-

A 4-methoxyphenyl group (-C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>) at position 2.

Stereoelectronic Features

The dihydropyridine ring adopts a boat-like conformation due to partial unsaturation, with the 4-ketone group contributing to intramolecular hydrogen bonding. The 4-methoxyphenyl substituent introduces steric bulk and electron-donating effects via the methoxy group, influencing reactivity and intermolecular interactions .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a multi-step protocol involving β-enaminone intermediates and cyclization reactions, as exemplified in analogous dihydropyridine syntheses .

Formation of β-Enaminone Precursor

A β-enaminone bearing the 4-methoxyphenyl group is prepared by condensing 4-methoxybenzylamine with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., Cu(OAc)<sub>2</sub>). This yields a β-aminoester intermediate, which is subsequently treated with cyanoacetic acid under DCC/HOBt coupling conditions to form a cyanoacetamide derivative .

Cyclization to Dihydropyridine Core

The cyanoacetamide undergoes base-mediated cyclization (e.g., with Cs<sub>2</sub>CO<sub>3</sub> in acetonitrile at 70°C) to form the 1,2-dihydropyridine ring. The benzyl carboxylate group is introduced via nucleophilic substitution using benzyl chloroformate .

Representative Reaction Scheme:

Optimization and Yield

Yields for analogous syntheses range from 37% to 63%, depending on reaction conditions and purification methods . Critical parameters include:

-

Temperature control (70°C for cyclization, 30°C for carboxylation).

-

Use of anhydrous solvents (acetonitrile) and inert atmospheres (N<sub>2</sub>) .

Physicochemical Properties

Spectral Characterization

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>):

-

IR (KBr):

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume